2-(4-Bromophenoxy)ethanethioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenoxy)ethanethioamide has been reported in the literature. For instance, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. XRD studies have confirmed the crystal structure of similar compounds . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.13 g/mol. Physical properties such as color, density, hardness, and melting and boiling points are typically observed or measured without changing the identity of the substance .Scientific Research Applications
Metabolic Pathways
A study by Kanamori et al. (2002) delves into the metabolism of related compounds, specifically 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. The findings include identification of various metabolites, suggesting complex metabolic pathways that involve deamination and reduction or oxidation processes.
Polymer Synthesis
Research by Hawker and Fréchet (1990) discusses the use of related bromophenoxy compounds in polymer synthesis. They describe a novel convergent growth approach to dendritic macromolecules, utilizing bromophenoxy as a key component in creating topological polymers.
Environmental Monitoring
A study by Ma, Venier, and Hites (2012) investigates tribromophenoxy flame retardants, including compounds structurally similar to 2-(4-Bromophenoxy)ethanethioamide, in the Great Lakes atmosphere. This research is critical for understanding the environmental impact and distribution of such compounds.
Analytical Chemistry
Research by Chen Erlian (2009) focuses on the determination of 2C-B metabolites in rat urine, including the identification of six different metabolites. This study highlights the role of bromophenoxy compounds in analytical chemistry, particularly in toxicology and pharmacology.
Macromolecule Research
Percec, Chu, and Kawasumi (1994) describe the synthesis and characterization of AB2 monomers using bromophenoxy compounds. This research contributes to the understanding of how such compounds can be used in the creation of hyperbranched polymers with specific properties.
Human Exposure Studies
A study by Stapleton et al. (2008) looks into the presence of brominated flame retardants in household dust. Their findings provide insights into human exposure to these compounds, including those structurally related to this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZCIKFWHCIFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=S)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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